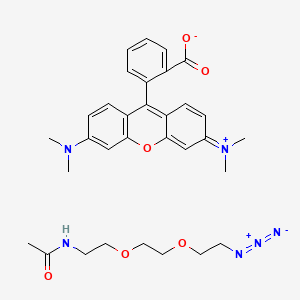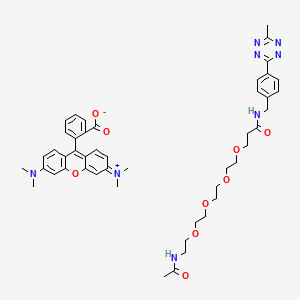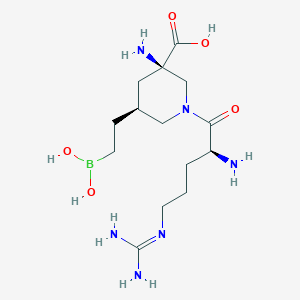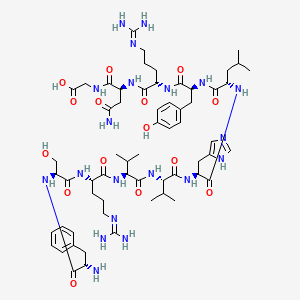
MOG (44-54), mouse, human, rat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MOG (44-54), mouse, human, rat is an 11-mer peptide derived from myelin oligodendrocyte glycoprotein (MOG) and is conserved across human, mouse, and rat species. This peptide represents the core binding epitope for MOG-specific CD8+ T cells and is crucial for stimulating T cell proliferation in vitro .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MOG (44-54) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of MOG (44-54) follows similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions ensure high yield and purity. The peptide is then purified using HPLC and lyophilized for storage .
Analyse Chemischer Reaktionen
Types of Reactions
MOG (44-54) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Cleavage Reagents: TFA, scavengers (e.g., water, EDT)
Major Products
The major product of these reactions is the MOG (44-54) peptide itself, with high purity achieved through HPLC purification .
Wissenschaftliche Forschungsanwendungen
MOG (44-54) is extensively used in neuroscience research, particularly in studies related to multiple sclerosis. It serves as a biomarker target and is used to induce experimental autoimmune encephalomyelitis (EAE) in animal models. This peptide helps in understanding the role of MOG-specific CD8+ T cells in autoimmune diseases .
Wirkmechanismus
MOG (44-54) exerts its effects by binding to MOG-specific CD8+ T cells. This binding stimulates T cell proliferation and activation, leading to an immune response. The peptide’s interaction with MHC class I molecules on antigen-presenting cells is crucial for this process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MOG (35-55): A longer peptide that includes the MOG (44-54) sequence and is also used in EAE studies.
MOG (1-22): Another peptide derived from MOG but with different immunogenic properties.
Uniqueness
MOG (44-54) is unique due to its minimal length required for binding to MOG-specific CD8+ T cells while retaining functional activity. This makes it a valuable tool for studying T cell responses in autoimmune diseases .
Eigenschaften
Molekularformel |
C61H94N20O15 |
|---|---|
Molekulargewicht |
1347.5 g/mol |
IUPAC-Name |
2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C61H94N20O15/c1-31(2)22-41(54(91)76-42(24-35-16-18-37(83)19-17-35)55(92)73-39(14-10-20-69-60(64)65)52(89)77-44(26-46(63)84)51(88)71-28-47(85)86)75-56(93)43(25-36-27-68-30-72-36)78-58(95)48(32(3)4)81-59(96)49(33(5)6)80-53(90)40(15-11-21-70-61(66)67)74-57(94)45(29-82)79-50(87)38(62)23-34-12-8-7-9-13-34/h7-9,12-13,16-19,27,30-33,38-45,48-49,82-83H,10-11,14-15,20-26,28-29,62H2,1-6H3,(H2,63,84)(H,68,72)(H,71,88)(H,73,92)(H,74,94)(H,75,93)(H,76,91)(H,77,89)(H,78,95)(H,79,87)(H,80,90)(H,81,96)(H,85,86)(H4,64,65,69)(H4,66,67,70)/t38-,39-,40-,41-,42-,43-,44-,45-,48-,49-/m0/s1 |
InChI-Schlüssel |
VJFKHTDPHSIIDY-GURHTLMOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


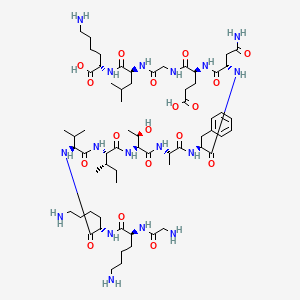

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)

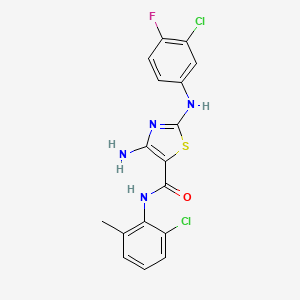

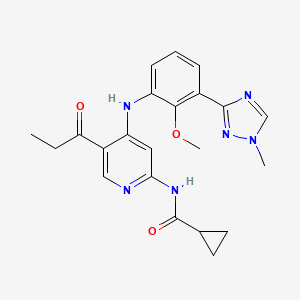
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)

